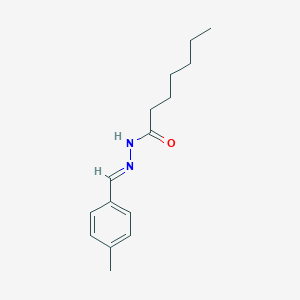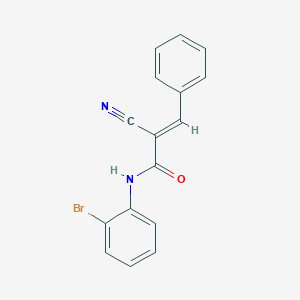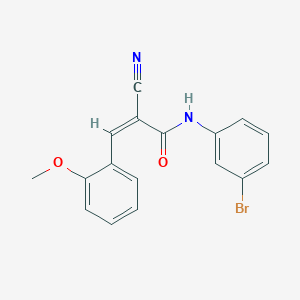![molecular formula C19H12BrF3O6 B255319 methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)
methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a compound that has gained significant interest in scientific research due to its unique chemical structure and potential pharmacological properties. In
Mechanism of Action
The mechanism of action of methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has been reported to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins. It has also been shown to have anti-tumor effects, inducing apoptosis in cancer cells. Additionally, it has been reported to have anti-microbial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery systems targeting the central nervous system. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its pharmacological properties.
Future Directions
There are several future directions for research on methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate. One potential direction is to investigate its potential as a treatment for neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and pharmacological properties.
Synthesis Methods
The synthesis of methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves the reaction between 7-hydroxy-4H-chromen-4-one, 2-bromophenol, and methyl 2-bromoacetate, followed by the addition of trifluoroacetic acid. The resulting compound is then purified through column chromatography. This synthesis method has been reported to yield high purity and good yields.
Scientific Research Applications
Methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has been studied for its potential pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier.
properties
Product Name |
methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate |
|---|---|
Molecular Formula |
C19H12BrF3O6 |
Molecular Weight |
473.2 g/mol |
IUPAC Name |
methyl 2-[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C19H12BrF3O6/c1-26-15(24)9-27-10-6-7-11-14(8-10)29-18(19(21,22)23)17(16(11)25)28-13-5-3-2-4-12(13)20/h2-8H,9H2,1H3 |
InChI Key |
PLPCTDSARKEXAR-UHFFFAOYSA-N |
SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)


![2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255253.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)
